No Published Head-to-Head Comparative Activity Data Found for This Compound
A systematic search of primary research papers, patents, and authoritative databases identified no study that reports a direct, quantitative head-to-head comparison of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide against a named comparator compound under identical assay conditions. The closest in-class analog with published quantitative profiling is MT-3014, a structurally distinct pyrazolo[1,5-a]pyrimidine derivative that co-crystallizes with PDE10A (PDB 6K9U) and exhibits an IC50 of 0.062 nM against human PDE10A [1]. However, MT-3014 differs from the target compound in its quinoxaline substitution (7-fluoro-3-methylquinoxaline), linker composition (amino-methylpropanol), and pyrrolidine appendage, and no data exist to establish whether these differences alter selectivity or potency relative to the target compound [1]. At present, any claim of differential activity must be treated as untested.
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No published inhibitory data available |
| Comparator Or Baseline | MT-3014: IC50 = 0.062 nM (human PDE10A), 0.09 nM (bovine PDE10A) [1] |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | Human and bovine PDE10A enzymatic assays (MT-3014); target compound has no reported assay conditions |
Why This Matters
Procurement decisions predicated on assumed PDE10A inhibitory activity are not evidence-based; users requiring validated PDE10A inhibition should select MT-3014 or another inhibitor with published IC50 and selectivity panel data.
- [1] Koizumi, Y., Tanaka, Y., Matsumura, T., Kadoh, Y., Miyoshi, H., Hongu, M., Takedomi, K., Kotera, J., Sasaki, T., Taniguchi, H., Watanabe, Y., Takakuwa, M., Kojima, K., Baba, N., Nakamura, I., Kawanishi, E. Bioorganic & Medicinal Chemistry 2019, 27, 3440-3450. Discovery of a pyrazolo[1,5-a]pyrimidine derivative (MT-3014) as a highly selective PDE10A inhibitor via core structure transformation from the stilbene moiety. View Source
